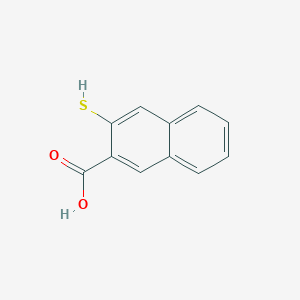
3-Sulfanylnaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-2-naphthoic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of naphthalene, characterized by the presence of a mercapto (thiol) group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Mercapto-2-naphthoic acid can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-naphthoic acid with thiourea in the presence of hydrochloric acid. The reaction mixture is heated, leading to the formation of the desired product .
Another method involves the use of sodium sulfide and sulfur to react with 2-naphthoic acid derivatives under controlled conditions. This method is advantageous due to its high yield and purity .
Industrial Production Methods
Industrial production of 3-mercapto-2-naphthoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-2-naphthoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of 3-mercapto-2-naphthoic acid.
Scientific Research Applications
3-Mercapto-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-mercapto-2-naphthoic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness
3-Mercapto-2-naphthoic acid is unique due to the presence of both a thiol and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H8O2S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-sulfanylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,14H,(H,12,13) |
InChI Key |
XLFFYDFFAKJIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
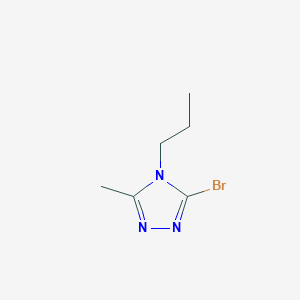
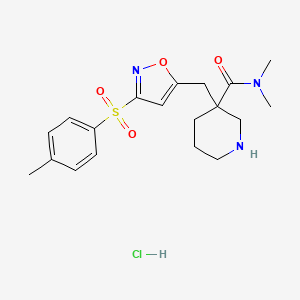


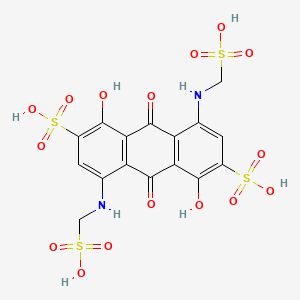
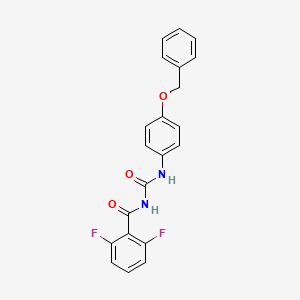
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
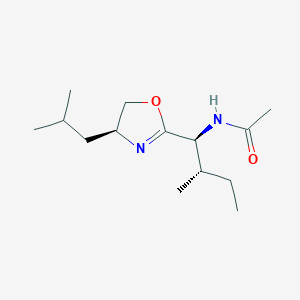
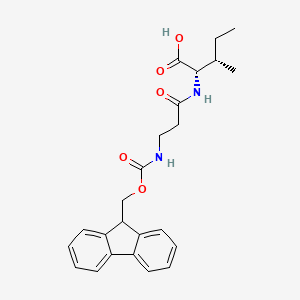

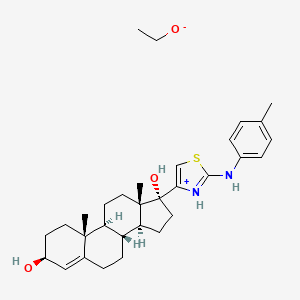
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
